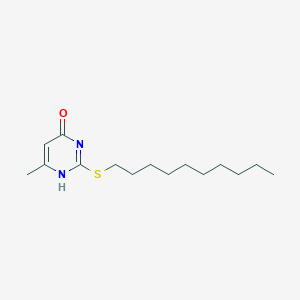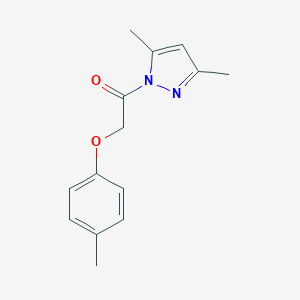![molecular formula C16H14F2N2 B182883 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone CAS No. 64985-95-1](/img/structure/B182883.png)
1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a fluorinated phenyl group attached to an ethanone moiety, which is further linked to a hydrazone group. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone typically involves the condensation of 1-(4-fluorophenyl)ethanone with hydrazine or its derivatives. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group into amines.
Substitution: The fluorine atom in the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various substituents into the phenyl ring.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism by which 1-(4-fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The hydrazone group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)ethanone: Lacks the hydrazone group but shares the fluorinated phenyl structure.
1-(4-Chlorophenyl)ethanone [1-(4-chlorophenyl)ethylidene]hydrazone: Similar structure with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)ethanone [1-(4-methylphenyl)ethylidene]hydrazone: Contains a methyl group instead of fluorine.
Uniqueness: 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
Propriétés
Numéro CAS |
64985-95-1 |
|---|---|
Formule moléculaire |
C16H14F2N2 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
(Z)-1-(4-fluorophenyl)-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C16H14F2N2/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,1-2H3/b19-11-,20-12- |
Clé InChI |
BTCAYYIXEROQOH-YZLQMOBTSA-N |
SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
SMILES isomérique |
C/C(=N/N=C(\C1=CC=C(C=C1)F)/C)/C2=CC=C(C=C2)F |
SMILES canonique |
CC(=NN=C(C)C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Key on ui other cas no. |
64985-95-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)
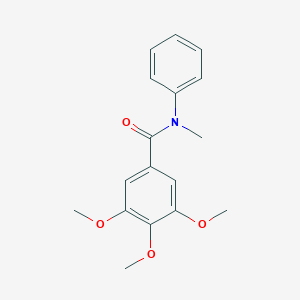
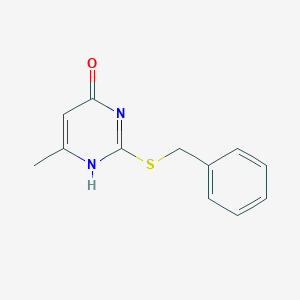
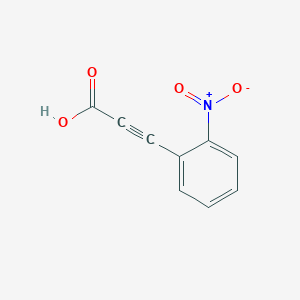
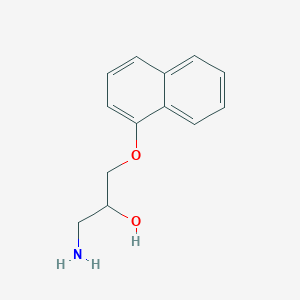
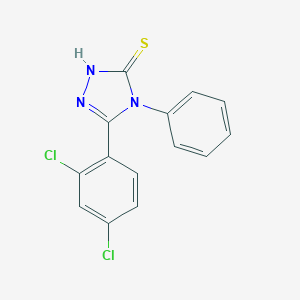
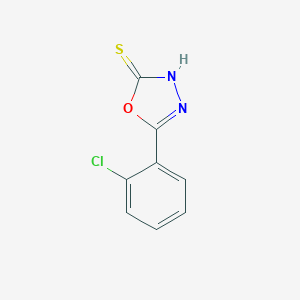
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)
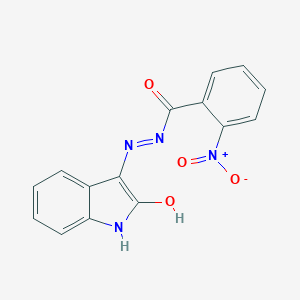
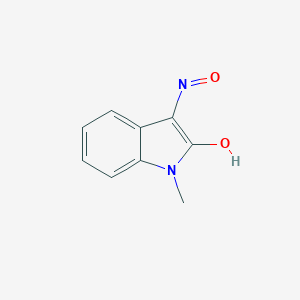
![(4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B182821.png)
